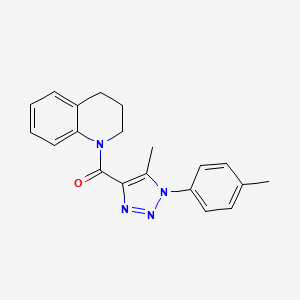
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone exhibits significant biological activity due to its unique structural features. With a molecular formula of C20H20N4O and a molecular weight of approximately 332.407 g/mol, this compound has garnered attention in various fields of medicinal chemistry.
Chemical Structure
The IUPAC name for this compound is 3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone . Its chemical structure is characterized by the presence of a quinoline ring fused with a triazole moiety, which is known to enhance biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess antimicrobial properties. The presence of the quinoline structure may enhance this effect through synergistic mechanisms.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Triazoles are known to inhibit cell proliferation in various cancer cell lines, and the quinoline component may contribute to apoptosis induction.
- Anti-inflammatory Effects : Compounds containing quinoline and triazole rings have demonstrated anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various triazole derivatives reported that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Target Compound | 16 | 8 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the target compound inhibited cell growth significantly compared to control groups. The IC50 values were calculated using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis as confirmed by flow cytometry analyses.
Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls. The results indicate its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-9-11-17(12-10-14)24-15(2)19(21-22-24)20(25)23-13-5-7-16-6-3-4-8-18(16)23/h3-4,6,8-12H,5,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGANRZPIUQIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














